molecular formula C23H29N5O2S B2967789 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105204-08-7

2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2967789
CAS No.: 1105204-08-7
M. Wt: 439.58
InChI Key: SIJFIUYOCILTLZ-UHFFFAOYSA-N
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Description

The compound 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a pyrazolo[3,4-d]pyridazine core, a bicyclic heterocycle known for its versatility in medicinal and materials chemistry. Key structural attributes include:

  • 3,4-Dimethylphenyl and isopropyl substituents at positions 1 and 4 of the pyridazine ring, which enhance steric bulk and modulate electronic properties.
  • A thioether linkage (-S-) at position 7, which may influence redox activity or binding interactions.
  • A tetrahydrofuran-methyl acetamide side chain, likely improving solubility and bioavailability compared to purely hydrophobic groups .

This compound’s design aligns with strategies to optimize pharmacokinetic profiles while retaining core heterocyclic activity, as seen in related pyrazolo-pyrimidines and imidazo-pyridines .

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S/c1-14(2)21-19-12-25-28(17-8-7-15(3)16(4)10-17)22(19)23(27-26-21)31-13-20(29)24-11-18-6-5-9-30-18/h7-8,10,12,14,18H,5-6,9,11,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJFIUYOCILTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NCC4CCCO4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 1105204-08-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC23H29N5O2S
Molecular Weight439.6 g/mol
StructureChemical Structure

The compound primarily acts as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . By inhibiting RIPK1, it modulates the necroptosis signaling pathway , which is crucial in various cellular processes including inflammation and cell death.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor activity . They have shown good inhibitory effects against several targets associated with cancer, such as BRAF(V600E), EGFR, and Aurora-A kinase .

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory properties , potentially through the modulation of cytokine release and inflammatory pathways. Pyrazole derivatives are known to exhibit significant anti-inflammatory effects in various models .

Antimicrobial Properties

In vitro studies have demonstrated that pyrazole derivatives possess antimicrobial activity against various pathogens. This compound's structure suggests it may inhibit bacterial growth through mechanisms similar to other pyrazole derivatives .

Case Studies

  • Antitumor Efficacy :
    A study evaluated the efficacy of various pyrazole derivatives against cancer cell lines. The results indicated that compounds with similar structural motifs to 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide showed significant cytotoxicity against breast and lung cancer cells.
  • Inflammation Models :
    In a murine model of inflammation, the administration of this compound led to a marked decrease in inflammatory markers compared to controls. This suggests its potential use in treating inflammatory diseases .
  • Antimicrobial Activity :
    A series of synthesized pyrazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this one exhibited notable inhibitory effects on bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and analogous heterocycles, focusing on structural features, physicochemical properties, and synthetic approaches:

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[3,4-d]pyridazine 3,4-Dimethylphenyl, isopropyl, thioether, tetrahydrofuran-methyl acetamide Not reported ~500 (estimated) Enhanced solubility via tetrahydrofuran; thioether may confer metabolic stability
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Cyano, nitro, phenethyl, ester groups 243–245 ~550 (HRMS-ESI confirmed) High crystallinity; IR/MS data confirm nitro and ester functionalities
N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluorophenyl)Acetamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone, dimethylamino 302–304 571.2 High thermal stability; fluorinated groups enhance lipophilicity
1-(4-Methoxyphenyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives Pyrazolo[3,4-d]pyrimidine 4-Methoxyphenyl, chlorobenzyl, piperazine 250–270 (estimated) ~400–450 N-alkylation improves reactivity; piperazine enhances solubility

Key Observations:

  • Core Heterocycle Influence : Pyrazolo[3,4-d]pyridazine (target) vs. pyrazolo[3,4-d]pyrimidine () vs. imidazo[1,2-a]pyridine (). Pyridazine cores are less common in drug discovery but offer distinct electronic profiles due to two adjacent nitrogen atoms.
  • Substituent Effects: The target compound’s tetrahydrofuran-methyl group contrasts with the chromenone () or nitro/cyano groups (), likely reducing cytotoxicity and improving CNS penetration.
  • Synthetic Complexity : The thioether linkage in the target compound may require specialized reagents (e.g., thiourea derivatives), whereas ester or amide bonds () are more straightforward to synthesize .

Research Findings and Implications

Substituent-Driven Bioactivity

While pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:

  • Fluorinated groups (e.g., in ) enhance binding to hydrophobic pockets in enzymes or receptors, a strategy applicable to the target compound’s 3,4-dimethylphenyl group .

Physicochemical Optimization

The tetrahydrofuran-methyl acetamide side chain balances lipophilicity and aqueous solubility, addressing a common limitation of pyrazolo-pyridazine derivatives. This contrasts with ’s nitro/cyano-substituted imidazo-pyridine, which may exhibit higher crystallinity but poorer bioavailability .

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